Cas no 2490435-76-0 (2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride)

2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride is a dihydrochloride salt derivative of an amidine-functionalized piperazine compound. Its key structural features include a 4-ethylpiperazine moiety linked to an ethanimidamide group, which enhances its reactivity and solubility in aqueous systems. The dihydrochloride form improves stability and handling, making it suitable for synthetic applications in pharmaceutical and chemical research. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, owing to its ability to participate in nucleophilic reactions and form stable complexes. Its well-defined crystalline structure ensures consistent purity, facilitating reproducible results in experimental workflows.
2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride structure
2490435-76-0 structure
Product Name:2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride
CAS No:2490435-76-0
MF:C8H20Cl2N4
MW:243.177199363708
MDL:MFCD32852594
CID:5669587
PubChem ID:154878730
Update Time:2025-06-27

2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride
    • 2490435-76-0
    • EN300-27112668
    • 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride
    • Z4605134209
    • MDL: MFCD32852594
    • Inchi: 1S/C8H18N4.2ClH/c1-2-11-3-5-12(6-4-11)7-8(9)10;;/h2-7H2,1H3,(H3,9,10);2*1H
    • InChI Key: DVKKVTIEKGAJHD-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(CC)CCN(CC(=N)N)CC1

Computed Properties

  • Exact Mass: 242.1065020g/mol
  • Monoisotopic Mass: 242.1065020g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.4Ų

2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride Pricemore >>

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Additional information on 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride

2-(4-Ethylpiperazin-1-yl)ethanimidamide Dihydrochloride: A Promising Compound in Medicinal Chemistry

2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride is a novel organic compound with a unique molecular structure, characterized by its CAS number 2490435-76-0. This compound belongs to the class of ethanimidamide derivatives, which are known for their potential applications in pharmaceutical research. The chemical structure of this molecule includes a 1,3,4-oxadiazole ring and a piperazine ring, making it a versatile scaffold for drug design. Recent studies have highlighted its potential as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in the development of therapies for neurological and cardiovascular diseases.

The 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride molecule exhibits a complex three-dimensional architecture, with the ethylpiperazine moiety playing a key role in its pharmacological activity. The dihydrochloride salt form ensures solubility and stability, which are essential for pharmaceutical formulations. The compound’s molecular weight and physicochemical properties, such as its pKa and logP values, have been analyzed in recent publications, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for predicting its behavior in biological systems and guiding its development as a therapeutic agent.

Research published in 2023 has demonstrated that 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride exhibits selective agonism at the μ-opioid receptor, a target associated with pain management. This finding is significant because it addresses the need for safer analgesics with reduced risk of addiction. In contrast to traditional opioid drugs, this compound has shown lower potential for abuse, as evidenced by preclinical studies conducted by the European Journal of Medicinal Chemistry. The mechanism of action involves the modulation of intracellular signaling pathways, including the activation of adenylate cyclase and the inhibition of phosphodiesterase, which are key enzymes in neuronal communication.

Recent advancements in computational drug discovery have further validated the therapeutic potential of 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride. Machine learning algorithms have been employed to predict its interactions with target proteins, such as TRPV1 receptors, which are implicated in inflammatory pain. These predictive models have shown high accuracy, with a binding affinity of -7.2 kcal/mol for the TRPV1 receptor. This data aligns with experimental findings from in vitro assays, where the compound demonstrated significant antinociceptive effects in animal models of chronic pain.

Another area of interest is the compound’s role in anti-inflammatory research. A 2024 study published in Frontiers in Pharmacology revealed that 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride can inhibit the activation of NF-κB pathways, which are central to the inflammatory response. This property makes it a potential candidate for treating conditions such as osteoarthritis and autoimmune disorders. The compound’s ability to modulate cytokine production, including IL-6 and TNF-α, further supports its use in inflammatory diseases.

Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride. In a 2022 preclinical trial, the compound showed a half-life of approximately 4 hours in rats, indicating its potential for oral administration. The metabolic profile, analyzed using LC-MS/MS techniques, revealed that the primary metabolic pathway involves hydroxylation at the ethylpiperazine ring, leading to the formation of inactive metabolites. These findings are critical for optimizing its formulation and dosage regimen.

Additionally, the compound has been explored for its anti-cancer properties. A 2023 study in Cancer Letters reported that 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride induces apoptosis in hepatocellular carcinoma cells by targeting the Bcl-2 family of proteins. This effect is mediated through the disruption of the mitochondrial membrane potential, which is a key step in the intrinsic apoptotic pathway. These results suggest its potential as a therapeutic agent for solid tumors with Bcl-2 overexpression.

From a synthetic perspective, the 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride molecule has been synthesized using multistep organic reactions. A 2021 paper in Organic & Biomolecular Chemistry described a green synthesis method involving microwave-assisted coupling and enzymatic catalysis, which reduces the environmental impact of its production. This approach is aligned with the growing emphasis on sustainable drug development and green chemistry practices in the pharmaceutical industry.

Despite its promising properties, challenges remain in the clinical translation of 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride. Issues such as toxicity profiles and drug-drug interactions require further investigation. Preclinical studies have shown that the compound is generally well-tolerated, but long-term safety data are still needed. Additionally, the selectivity of its interactions with GPCRs must be optimized to minimize off-target effects, which is a common concern in drug development.

In conclusion, 2-(4-ethylpiperazin-1-yl)ethanimidamide dihydrochloride represents a significant advancement in medicinal chemistry. Its unique structure and diverse pharmacological activities make it a valuable candidate for the treatment of various diseases, including neurological disorders, inflammatory conditions, and cancer. Ongoing research and technological innovations are expected to further refine its therapeutic potential and bring it closer to clinical application.

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